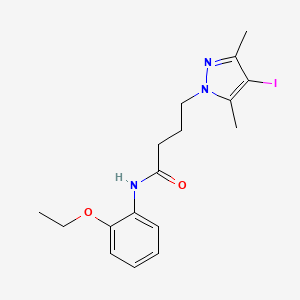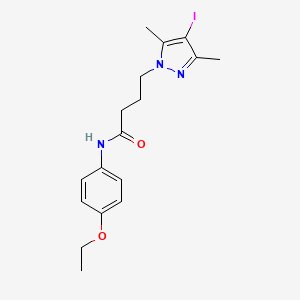
N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
Overview
Description
“N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide” is a synthetic organic compound that features a complex molecular structure It contains an ethoxyphenyl group, an iodinated pyrazole ring, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide” typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, iodination can be achieved using iodine and a suitable oxidizing agent.
Attachment of the butanamide chain: This can be done through a coupling reaction, such as an amide bond formation using a carboxylic acid derivative and an amine.
Introduction of the ethoxyphenyl group: This step might involve a nucleophilic substitution reaction where the ethoxy group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group or the pyrazole ring.
Reduction: Reduction reactions could target the iodinated pyrazole ring or the amide group.
Substitution: The iodinated pyrazole ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the iodinated position.
Scientific Research Applications
“N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide” could have several research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function through binding interactions. The molecular targets could include receptors, enzymes, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
- N-(2-ethoxyphenyl)-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
Uniqueness
The presence of the iodine atom in “N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide” may confer unique properties, such as increased molecular weight and potential for specific interactions with biological targets. The ethoxyphenyl group also adds to its lipophilicity, potentially affecting its bioavailability and distribution in biological systems.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22IN3O2/c1-4-23-15-9-6-5-8-14(15)19-16(22)10-7-11-21-13(3)17(18)12(2)20-21/h5-6,8-9H,4,7,10-11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGKVDCPUWMQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCN2C(=C(C(=N2)C)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(FURAN-2-YL)METHYL]-1-METHYL-4-(3-NITROPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE](/img/structure/B4330810.png)
![7-(ADAMANTAN-1-YL)-8-(3,4-DIMETHYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4330815.png)
![1-{4-[(2-Fluorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B4330824.png)
![1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B4330828.png)
![1-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETHAN-1-ONE](/img/structure/B4330836.png)
![1-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETHAN-1-ONE](/img/structure/B4330852.png)
![4-methoxy-2-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ylphenyl methyl ether](/img/structure/B4330867.png)

![4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4330882.png)
![2-[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B4330897.png)
![METHYL 2-({[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]CARBAMOYL}FORMAMIDO)BENZOATE](/img/structure/B4330905.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4330908.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4330909.png)
![N'-(2H-1,3-BENZODIOXOL-5-YL)-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]ETHANEDIAMIDE](/img/structure/B4330913.png)
